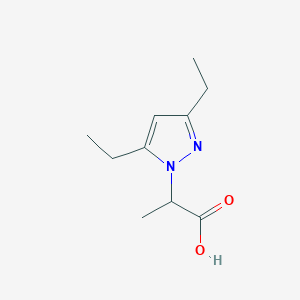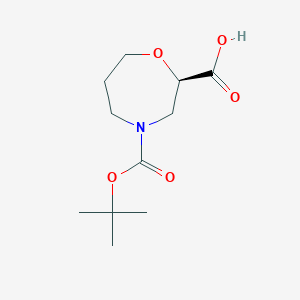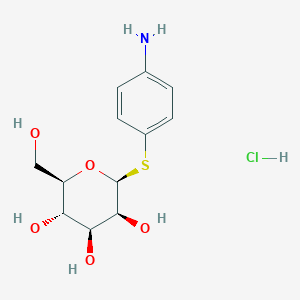
2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid
Übersicht
Beschreibung
“2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” is a compound with the molecular formula C8H12N2O2 . It’s a solid substance and should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” is 1S/C8H12N2O2/c1-5-4-6(2)10(9-5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” is 168.2 . Other physical and chemical properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
- Regiospecific Syntheses and Structure Determination: The syntheses of related pyrazole derivatives, including 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, have been highlighted as regiospecific, emphasizing the importance of X-ray analysis for unambiguous structure determination. This study underscores the utility of these compounds in chemical synthesis and structure analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Medicinal Chemistry and Pharmacology
- Synthesis for Pharmacological Activities: Derivatives starting from related compounds, such as 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, have shown notable sedative, local anesthetic, and platelet antiaggregating activities. These findings suggest potential pharmacological applications for similar compounds (Bondavalli et al., 1990).
Material Science and Polymer Chemistry
- Polymer Modification: A study on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including pyrazole derivatives, highlights their increased thermal stability and potential for medical applications due to enhanced biological activities. This suggests that derivatives of 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid could be explored in similar contexts (Aly & El-Mohdy, 2015).
Catalysis and Green Chemistry
- Catalytic Applications in Polymerization: Research on pyrazolyl compounds, such as 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethyl-amine, used in zinc(II) carboxylate complexes, demonstrates their effectiveness as catalysts for the copolymerization of CO2 and cyclohexene oxide, contributing to environmentally friendly chemical processes. This suggests potential catalytic uses for 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid in similar reactions (Matiwane, Obuah, & Darkwa, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-8-6-9(5-2)12(11-8)7(3)10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSWLJOQZBSGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C(C)C(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1473815.png)



![4-{6-[(2-Pyridinylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B1473823.png)
![5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473824.png)

![1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1473827.png)
